1,2,4,5-Cyclohexanetetracarboxylic dianhydride is a chemical compound with the molecular formula and a molecular weight of 224.17 g/mol. It is classified as an alicyclic dianhydride and is primarily used as a building block in the synthesis of polyimides and polyesters. This compound is notable for its unique structure, which features two carboxylic anhydride groups positioned opposite each other on a cyclohexane ring. Its applications extend to fields such as photochromic materials, proton-conducting membranes, and bioimaging polymers .
The synthesis of 1,2,4,5-cyclohexanetetracarboxylic dianhydride typically involves several steps:
This method has been optimized to improve production efficiency and reduce costs compared to traditional techniques.
The molecular structure of 1,2,4,5-cyclohexanetetracarboxylic dianhydride consists of a cyclohexane ring with four carboxylic acid groups converted into anhydrides. The structural formula can be represented as follows:
1,2,4,5-Cyclohexanetetracarboxylic dianhydride participates in various chemical reactions:
These reactions are crucial for developing materials with specific properties such as thermal stability and chemical resistance.
The reactivity of this compound is enhanced due to the presence of multiple functional groups that allow for diverse polymerization pathways. For instance, the formation of polyimides from this dianhydride results in materials with high proton conductivity (up to 0.2 S/cm at 298 K and 95% relative humidity) and excellent thermal stability .
The mechanism of action for the synthesis of polymers from 1,2,4,5-cyclohexanetetracarboxylic dianhydride involves:
This process is facilitated by the steric and electronic properties of the cyclohexane backbone, which influences the resulting polymer's characteristics .
These properties make it suitable for applications requiring high thermal resistance and chemical stability .
1,2,4,5-Cyclohexanetetracarboxylic dianhydride is utilized in various scientific applications:
Cyclodehydration of cyclohexanetetracarboxylic acid derivatives serves as the final step in HPMDA (1,2,4,5-cyclohexanetetracarboxylic dianhydride) synthesis. This process eliminates water molecules to form the dianhydride structure critical for polymerization reactivity. Two dominant methodologies exist: azeotropic dehydration and acetic anhydride-mediated dehydration. In azeotropic dehydration, hydrogenated pyromellitic acid ester (9.64 g) reacts with concentrated sulfuric acid (1 mL) in xylene/acetic acid (50:5 mL) at 130°C under reflux for 5 hours, yielding 82.8% HPMDA after acetone washing [3]. Acetic anhydride methods achieve higher yields (97.5%) by refluxing hydrogenated pyromellitic acid (0.15 mol) in acetic anhydride (1.18 mol) under nitrogen for 1 hour, followed by crystallization [3]. The latter method minimizes byproduct formation due to acetic anhydride's dual role as solvent and dehydrating agent.
Table 1: Cyclodehydration Method Comparison
Method | Conditions | Yield | Purity | Catalyst/Additive |
---|---|---|---|---|
Azeotropic (xylene) | 130°C, 5h reflux, water removal | 82.8% | >98% | H₂SO₄ |
Acetic anhydride | N₂ atmosphere, 1h reflux | 97.5% | 99.85% (GC) | None |
Critical parameters influencing efficiency include:
Stereoselective synthesis of HPMDA isomers originates from catalytic hydrogenation of pyromellitic dianhydride (PMDA) or its derivatives. Ruthenium-, rhodium-, or palladium-based catalysts enable precise control over cyclohexane ring stereochemistry, which dictates polymer properties. Key pathways include:
Isomer distribution depends on:
Table 2: Hydrogenation Conditions and Isomer Outcomes
Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Dominant Isomer | Application Relevance |
---|---|---|---|---|---|
Tetrasodium PMDA salt | Ru/C | 100 | 160 | 1S,2S,4R,5R (H′-PMDA) | Colorless polyimides |
PMDA | Pd/C | 70 | 50 | all-cis | High-Tg polymers |
Ethyl PMDA ester | Rh/Al₂O₃ | 120 | 180 | cis,trans,cis | Proton-conducting membranes |
Particle morphology critically influences HPMDA’s reactivity in polymerization. Slurry-based dehydration in water/organic solvent mixtures enables control over crystal size and surface area. Key advances include:
Operational parameters affecting particle characteristics:
1. **Slurry concentration**: 15–20 wt% solids prevent agglomeration 2. **Antisolvent addition**: Acetone or chloroform (10–15 vol%) reduces mean particle size by 30% 3. **Surfactants**: Polyvinylpyrrolidone (0.1 wt%) suppresses crystal growth along (001) plane
Environmentally benign HPMDA synthesis focuses on eliminating volatile organic compounds (VOCs) and energy-intensive steps:
Table 3: Green Synthesis Metrics
Method | VOC Reduction | Energy Savings | Waste Intensity | Scalability |
---|---|---|---|---|
Solvent-free anhydride | 100% | 40% vs. azeotropic | 0.3 kg/kg-HPMDA | Industrial |
Mechanochemical | 100% | 70% | <0.1 kg/kg-HPMDA | Lab-scale |
Catalyst recycling | 30–50% | 20% | 0.4 kg/kg-HPMDA | Pilot plant |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7